Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate
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Overview
Description
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a chiral compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of a suitable aldehyde with an amine and an ester in the presence of a catalyst. For example, the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a proline-iron(III) complex can yield the desired compound . The reaction is typically carried out at room temperature and involves the formation of an iminium ion intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of solid-supported catalysts such as silica or alumina to enhance the efficiency and selectivity of the reaction . These catalysts can facilitate the reaction under milder conditions and reduce the number of synthesis steps, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:
- Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate
- 1,3-Oxazines
- Tetrahydropyridines
These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its chiral nature and the specific synthetic routes used for its preparation.
Properties
IUPAC Name |
ethyl (2S,6R)-6-methylmorpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-11-8(10)7-5-9-4-6(2)12-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFBMUQHKXHMLW-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC(O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H](O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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